Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSFUIKKIMELKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609453 | |
| Record name | Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317338-46-8 | |
| Record name | Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,4-Dioxaspiro[4.5]decane Core
The 1,4-dioxaspiro[4.5]decane skeleton is typically constructed via an acid-catalyzed ketalization of cyclohexanone derivatives with ethylene glycol. This step is crucial as it sets the spirocyclic framework for subsequent functionalization.
- Reagents: Cyclohexanone or substituted cyclohexanone, ethylene glycol
- Catalyst: p-Toluenesulfonic acid monohydrate
- Solvent: Anhydrous toluene
- Conditions: Reflux with Dean-Stark apparatus to continuously remove water, driving the equilibrium toward ketal formation
- Duration: Overnight to 3 days depending on scale and substrate
- Work-up: Neutralization with saturated sodium carbonate solution, extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography
| Parameter | Details |
|---|---|
| Starting material | Ethyl 4-oxocyclohexane-1-carboxylate (10 g, 58.8 mmol) |
| Ethylene glycol | 3.5 equivalents |
| Catalyst | p-Toluenesulfonic acid monohydrate (0.012 equiv) |
| Solvent | Anhydrous toluene (30 mL) |
| Reaction time | Overnight at room temperature |
| Yield | 87% (ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) |
| Purification | Flash column chromatography (PE/EtOAc 15:1) |
| Characterization | 1H NMR matched literature data |
This method is well-established and provides a reliable route to the spiroketal intermediate with high purity and good yield.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Spiroketal formation | Cyclohexanone derivative + ethylene glycol, p-TsOH, toluene reflux with Dean-Stark | 87 | High purity, flash chromatography |
| Esterification (methylation) | Methyl iodide, base (K2CO3 or NaH), DMF, −78 °C to RT | Not specified | Typical high yield, selective esterification |
| Fluorination of spiroketone | (Diethylamino)sulfur trifluoride or analogues, DCM, 0–25 °C | 45–91 | For derivatives, not direct ester |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 214.26 g/mol
- Structure : The compound features a dioxaspiro framework, which enhances its chemical properties and interactions with biological systems.
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar derivative found in L-callipeltoside A. This application highlights its importance in the development of glycosides and related compounds that exhibit biological activities.
-
Potential Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against bacterial infections.
Chemical Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Esterification Reactions : The reaction of dioxaspiro compounds with acetic acid or its derivatives.
- Cyclization Reactions : Utilizing specific catalysts to promote the formation of the spirocyclic structure.
These methods contribute to the compound's accessibility for research and industrial applications.
Numerous studies have explored the applications and effects of this compound:
-
Biological Activity Studies :
- Research has indicated that derivatives of this compound may interact with biological targets effectively, leading to potential therapeutic applications in treating infections or other diseases.
-
Synthetic Pathways :
- Various synthetic pathways have been documented in literature, showcasing how modifications to the dioxaspiro structure can yield compounds with enhanced properties or activities.
-
Industrial Applications :
- The compound's unique properties make it suitable for use as an intermediate in pharmaceutical synthesis and potentially in agrochemical formulations.
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate biological activities in novel ways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, functional groups, and physicochemical properties:
Functional Group Variations and Implications
- Hydroxyl Group (189509-22-6) : The presence of a hydroxyl group in Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate increases polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the parent methyl ester .
- Carboxylic Acid (134136-04-2) : The acid derivative serves as a versatile intermediate for further functionalization (e.g., amide coupling) but requires careful handling due to irritant properties .
Biological Activity
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its effects.
- IUPAC Name : this compound
- CAS Number : 317338-46-8
- Molecular Formula : CHO
- Molecular Weight : 214.26 g/mol
- Purity : Typically >97% .
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity :
-
Antitumor Effects :
- Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, it has been linked to the inhibition of cell proliferation in gastric carcinoma cells and breast cancer cells through mechanisms involving cell cycle arrest .
- Specific IC values have been reported, indicating the concentration required to inhibit cell growth by 50%, which varies across different studies and cell types .
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate?
- Answer : The compound features a spirocyclic dioxolane ring fused to a cyclohexane ring, with an ester group at the 8-position. Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic framework and ester functionality. For example, the spiro carbon (shared between the two rings) appears as a distinct singlet in C NMR .
- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1740 cm) and dioxolane ether (C-O-C, ~1100 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) to verify molecular weight (e.g., calculated 244.28 g/mol for related derivatives) .
Q. What are the standard synthetic routes for this compound?
- Answer : A common approach involves:
Spirocyclization : Reacting a cyclohexanone derivative with ethylene glycol under acid catalysis to form the 1,4-dioxaspiro[4.5]decane core .
Esterification : Introducing the acetate group via nucleophilic substitution or condensation. For example, reacting the spirocyclic alcohol with methyl chloroacetate in the presence of a base (e.g., KCO) .
- Critical Parameters : Temperature (often 60–80°C), solvent polarity (e.g., acetone/water mixtures at 0.5 M concentration), and catalyst choice (e.g., p-TsOH for spirocyclization) .
Q. How is the purity of the compound assessed, and what analytical techniques are recommended?
- Answer :
- HPLC/GC-MS : To quantify purity (≥95% typical) and detect residual solvents or byproducts .
- Melting Point Analysis : For crystalline derivatives (e.g., related compounds have mp 162–163°C) .
- Elemental Analysis : Confirmation of C, H, and O content (e.g., CHO for Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) .
Advanced Research Questions
Q. How can stereoselective synthesis of spirocyclic derivatives be optimized?
- Answer :
- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during spirocyclization to control stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .
- Kinetic vs. Thermodynamic Control : Varying reaction time and temperature to favor desired diastereomers (e.g., low temps for kinetic products) .
- Case Study : Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate achieved 85% enantiomeric excess (ee) using a chiral Brønsted acid catalyst .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Answer :
-
Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., MCF-7 breast cancer cells) .
-
Structural Analogues : Compare activities of derivatives (Table 1) to identify structure-activity relationships (SARs). For example, hydroxylation at the 8-position increases neuroprotective activity but reduces cytotoxicity .
-
Mechanistic Studies : Use binding assays (e.g., SPR, ITC) to confirm target engagement. For instance, spiroacetals may interact with lipid membranes or enzymes like acetylcholinesterase .
Table 1 : Biological Activities of Related Spirocyclic Compounds
Study Reference Biological Activity Model System IC (µM) Antioxidant Liver Homogenate 156.3 Cytotoxic MCF-7 (Breast Cancer) 20 Neuroprotective Neuronal Cells Not specified
Q. How is this compound applied in drug delivery systems?
- Answer :
- Prodrug Design : The ester group enables hydrolysis to release active carboxylic acids in vivo. For example, Boc-protected derivatives improve solubility and targeted release .
- Polymer Conjugation : Spirocyclic moieties enhance polymer stability. Ethyl 2-(8-hydroxy...)acetate derivatives are copolymerized with PEG for sustained drug release .
- Nanoparticle Functionalization : Spiroacetals modify surface properties of lipid nanoparticles (LNPs) to improve blood-brain barrier penetration .
Q. What computational methods predict the compound’s reactivity and stability?
- Answer :
- DFT Calculations : Optimize geometries and calculate bond dissociation energies (BDEs) for the dioxolane ring (e.g., C-O BDE ~85 kcal/mol predicts oxidative stability) .
- MD Simulations : Model interactions with biological membranes or proteins (e.g., binding free energy calculations for neuroprotective effects) .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with bioactivity using regression analysis .
Methodological Considerations for Data Contradictions
- Reproducibility Checks : Validate conflicting results (e.g., varying IC values) using orthogonal assays (e.g., ATP vs. resazurin-based cytotoxicity tests) .
- Batch-to-Batch Variability : Analyze purity and stereochemistry across synthetic batches via chiral HPLC .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem, DSSTox) to identify consensus trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
